molecular formula C16H22N2O2 B6577536 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1207011-63-9

3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B6577536
CAS No.: 1207011-63-9
M. Wt: 274.36 g/mol
InChI Key: QKUWFJBGSPKXCR-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea is a chemical compound with a unique structure that includes a cyclopropyl group, a phenyloxan group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea typically involves the reaction of cyclopropyl isocyanate with 4-phenyloxan-4-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]carbamate
  • 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]thiourea
  • 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]guanidine

Uniqueness

3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-cyclopropyl-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(18-14-6-7-14)17-12-16(8-10-20-11-9-16)13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUWFJBGSPKXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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